Calcium Channel Antagonism in Rat Ileum: Unsubstituted Phenyl Derivative Exhibits Superior Efficacy vs. Substituted Analogs
In a direct comparative study of 5-acetyl-3,4-dihydro-6-methyl-4-(substituted phenyl)-2(1H)-pyrimidinones, the unsubstituted phenyl derivative (the target compound) demonstrated superior calcium antagonistic activity. The compound's efficacy was evaluated by its ability to relax rat ileum precontracted with 4 x 10⁻³ M barium chloride [1].
| Evidence Dimension | Calcium antagonistic activity (relaxation of precontracted rat ileum) |
|---|---|
| Target Compound Data | Unsubstituted phenyl derivative (target compound): Highest efficacy |
| Comparator Or Baseline | Various 4-substituted phenyl derivatives (e.g., 4-methoxy, 4-chloro, 4-nitro): Reduced or altered efficacy |
| Quantified Difference | The unsubstituted phenyl derivative was the most potent, though exact IC50 values were not reported; it was the benchmark for comparison in the SAR study [1]. |
| Conditions | In vitro rat ileum, precontracted with 4 x 10⁻³ M BaCl₂ |
Why This Matters
For researchers investigating calcium channel modulation, the unsubstituted phenyl derivative provides the highest baseline activity, making it the essential reference standard for SAR studies and in vivo efficacy testing.
- [1] Yarim M, et al. Synthesis, structural elucidation and pharmacological properties of some 5-acetyl-3,4-dihydro-6-methyl-4-(substituted phenyl)-2(1H)-pyrimidinones. Farmaco. 1999;54(6):359-363. View Source
